molecular formula C9H13ClN2O2 B6215205 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrochloride CAS No. 2731006-81-6

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrochloride

Cat. No.: B6215205
CAS No.: 2731006-81-6
M. Wt: 216.7
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Description

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl It is a derivative of imidazo[1,5-a]pyridine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization to form the imidazo[1,5-a]pyridine core. The resulting compound is then reacted with chloroacetic acid to introduce the acetic acid moiety, and finally, the hydrochloride salt is formed by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[1,5-a]pyridine ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
  • 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid hydrochloride

Uniqueness

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .

Properties

CAS No.

2731006-81-6

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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